molecular formula C8H10Cl2N2O B2668332 2-(3-Chlorophenoxy)ethanimidamide hydrochloride CAS No. 1170125-01-5

2-(3-Chlorophenoxy)ethanimidamide hydrochloride

Cat. No. B2668332
CAS RN: 1170125-01-5
M. Wt: 221.08
InChI Key: BGYUSNKXBBAXDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(3-Chlorophenoxy)ethanimidamide hydrochloride” is a chemical compound that is used by researchers as part of a collection of unique chemicals . It is provided in a solid form .


Molecular Structure Analysis

The empirical formula of “this compound” is C8H10Cl2N2O . Its molecular weight is 221.08 . The SMILES string representation is Cl.NC(=N)COc1cccc(Cl)c1 .


Physical And Chemical Properties Analysis

“this compound” is a solid compound . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the sources I accessed.

Scientific Research Applications

Environmental Impact of Chlorophenols

Chlorophenols, closely related to 2-(3-Chlorophenoxy)ethanimidamide hydrochloride, are major precursors of dioxins in chemical and thermal processes, including Municipal Solid Waste Incineration (MSWI). Studies have summarized concentration values for chlorophenols, potential precursors, and dioxins, indicating a correlation between chlorophenols and chlorobenzenes concentrations. Chlorophenols are products of incomplete combustion and may be generated through several pathways, including oxidative conversion, hydrolysis of chlorobenzene, de novo synthesis, and more. They play a significant role in the precursor route for PCDD/F formation, suggesting that understanding their behavior could improve waste management and pollution control strategies (Peng et al., 2016).

Analytical Methods in Antioxidant Activity Studies

In biochemical research, understanding the antioxidant capacity of compounds is vital. Analytical methods used in determining antioxidant activity provide insights into the chemical reactions and processes underlying the antioxidant properties of various substances. These methods are classified based on hydrogen atom transfer (HAT) reactions and electron transfer (ET), each with specific applicability, advantages, and disadvantages. This area of research is essential for evaluating the potential health benefits and applications of various compounds, including chlorophenols and potentially this compound, in medicine and pharmacology (Munteanu & Apetrei, 2021).

Safety and Hazards

This compound is classified as Acute Tox. 3 Oral . It has a hazard statement H301 and precautionary statements P301 + P310 . It falls under storage class code 6.1C, which is for combustible, acute toxic Cat.3 / toxic compounds or compounds which causing chronic effects .

Future Directions

As for future directions, it’s important to note that “2-(3-Chlorophenoxy)ethanimidamide hydrochloride” is provided to early discovery researchers as part of a collection of unique chemicals . Therefore, its future applications and research directions would largely depend on the specific research goals and experimental results of these researchers.

properties

IUPAC Name

2-(3-chlorophenoxy)ethanimidamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O.ClH/c9-6-2-1-3-7(4-6)12-5-8(10)11;/h1-4H,5H2,(H3,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGYUSNKXBBAXDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)OCC(=N)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.